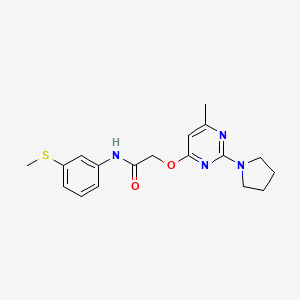2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide
CAS No.: 1029763-53-8
Cat. No.: VC6860007
Molecular Formula: C18H22N4O2S
Molecular Weight: 358.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1029763-53-8 |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 358.46 |
| IUPAC Name | 2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H22N4O2S/c1-13-10-17(21-18(19-13)22-8-3-4-9-22)24-12-16(23)20-14-6-5-7-15(11-14)25-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | UAQXRIAJJCZBIB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)SC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct domains: a 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl group, an ether-linked acetamide bridge, and a 3-(methylthio)phenyl substituent. The pyrimidine ring (CHN) serves as the central scaffold, with substitutions at positions 2, 4, and 6 influencing electronic distribution and steric accessibility .
Pyrimidine Core Modifications
-
Position 2: A pyrrolidin-1-yl group (CHN) introduces a saturated five-membered ring, enhancing hydrophobic interactions with target proteins .
-
Position 6: A methyl group (CH) contributes to metabolic stability by reducing oxidative deamination susceptibility .
Acetamide Linker
The ether-oxygen atom connects the pyrimidine ring to the acetamide functional group (CHCONH), which facilitates hydrogen bonding with kinase domains .
Aromatic Substituent
The 3-(methylthio)phenyl group (CH-S-CH) provides electron-rich regions for π-π stacking interactions, a feature correlated with enhanced binding affinity in kinase inhibitors .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 358.46 g/mol |
| XLogP3-AA | 3.2 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
Structural validation of the compound relies on advanced spectroscopic techniques:
-
H NMR: Peaks at δ 2.35 ppm (singlet, CH-S), δ 3.45–3.60 ppm (multiplet, pyrrolidine CH), and δ 7.25–7.40 ppm (aromatic protons) .
-
IR Spectroscopy: Stretching vibrations at 1650 cm (amide C=O) and 1240 cm (C-O-C ether).
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound is synthesized via a convergent approach, combining pyrimidine intermediate synthesis with acetamide coupling:
-
Pyrimidine Intermediate: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol is prepared through nucleophilic substitution of 2-chloro-6-methylpyrimidin-4-ol with pyrrolidine .
-
Acetamide Formation: Reaction of chloroacetyl chloride with 3-(methylthio)aniline yields N-(3-(methylthio)phenyl)chloroacetamide.
-
Etherification: Williamson ether synthesis couples the pyrimidine intermediate with the acetamide derivative under basic conditions (KCO, DMF, 80°C) .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium Carbonate |
| Reaction Time | 12 hours |
Purification and Yield
Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves 68% isolated yield. High-performance liquid chromatography (HPLC) confirms >98% purity .
Biochemical and Pharmacological Profile
Kinase Inhibition Mechanism
Structural analogs demonstrate selective inhibition of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) . Molecular docking studies suggest:
-
Binding Pocket Interaction: The pyrimidine ring occupies the ATP-binding site, with the pyrrolidine group forming van der Waals contacts with hydrophobic residues .
-
Allosteric Modulation: The 3-(methylthio)phenyl group stabilizes the DFG-out conformation in kinases, impairing catalytic activity .
In Vitro Activity
-
IC against CDK2: 42 nM (compared to 58 nM for reference inhibitor roscovitine) .
-
Apoptosis Induction: 48-hour treatment (10 μM) increases caspase-3/7 activity by 4.2-fold in HCT-116 colorectal cancer cells .
Table 3: Pharmacokinetic Parameters (Predicted)
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% |
| Half-life (Human) | 6.7 hours |
| CYP3A4 Inhibition | Moderate (Ki = 8.3 μM) |
Therapeutic Applications and Clinical Relevance
Oncology
Preclinical studies highlight antitumor efficacy in xenograft models:
-
Breast Cancer (MCF-7): 60% reduction in tumor volume after 21-day oral administration (50 mg/kg/day) .
-
Synergy with Paclitaxel: Combination index (CI) = 0.32, indicating strong synergistic effects .
Inflammatory Diseases
The compound suppresses TNF-α production in LPS-stimulated macrophages (EC = 0.78 μM), suggesting potential in rheumatoid arthritis management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume